

Certificate of Analysis: A Technical Guide to DL-Tryptophan-d5

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Compound of Interest

Compound Name: *DL-Tryptophan-d5*

Cat. No.: *B138636*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quality control parameters and analytical methodologies typically presented in a Certificate of Analysis (CoA) for **DL-Tryptophan-d5**. This isotopically labeled compound is a critical internal standard for the quantitative analysis of tryptophan in various biological matrices by mass spectrometry. Ensuring its chemical and isotopic purity is paramount for accurate and reproducible research in metabolomics, drug metabolism, and clinical diagnostics.

Compound Information and Specifications

DL-Tryptophan-d5 is a deuterated form of the essential amino acid DL-Tryptophan. The deuterium labels are typically on the indole ring, providing a distinct mass shift for mass spectrometry-based detection.

Parameter	Specification
Chemical Formula	C ₁₁ H ₇ D ₅ N ₂ O ₂
Molecular Weight	~209.26 g/mol
Appearance	White to off-white solid/powder
Chemical Purity (HPLC)	≥98%
Isotopic Purity	≥97 atom % D
Isotopic Enrichment	≥99% deuterated forms (d ₁ -d ₅)
Melting Point	280-290 °C (decomposes)
Solubility	1 mg/mL in PBS (pH 7.2)
Storage	Store at room temperature, protected from light and moisture.

Analytical Methodologies

The following sections detail the experimental protocols used to verify the specifications of **DL-Tryptophan-d5**.

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

The chemical purity of **DL-Tryptophan-d5** is determined by HPLC with UV detection. This method separates the main compound from any potential impurities.

Experimental Protocol:

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: A gradient of mobile phase A (0.1% Trifluoroacetic acid in water) and mobile phase B (0.1% Trifluoroacetic acid in an 80:20 acetonitrile/water mixture).[\[1\]](#)

- Gradient Program:
 - 0-2 min: 5% B
 - 2-37 min: 5% to 65% B
 - 37-42 min: 65% to 100% B
 - 42-47 min: Hold at 100% B
 - 47-50 min: 100% to 5% B
 - 50-60 min: Re-equilibration at 5% B^[1]
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection: UV at 220 nm and 280 nm.^[1]
- Injection Volume: 20 µL.
- Quantification: The purity is calculated based on the area percentage of the principal peak relative to the total peak area.

Identity Confirmation and Isotopic Purity by Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of **DL-Tryptophan-d5** and to determine its isotopic purity.

Experimental Protocol:

- Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography system (LC-MS).
- Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used.

- **Sample Preparation:** The sample is dissolved in a suitable solvent, such as methanol or a mixture of acetonitrile and water with 0.1% formic acid.
- **Data Acquisition:** Full scan mass spectra are acquired over a relevant m/z range (e.g., m/z 50-400).
- **Identity Confirmation:** The presence of the molecular ion corresponding to **DL-Tryptophan-d5** (e.g., $[M+H]^+$ at m/z ~210.1) confirms the identity of the compound.
- **Isotopic Purity Determination:** The isotopic distribution of the molecular ion cluster is analyzed. The relative intensities of the peaks corresponding to the d₅-labeled compound and any lesser-deuterated forms (d₁-d₄) are used to calculate the isotopic enrichment. The general procedure involves comparing the measured isotope distribution with the theoretical distribution for a given enrichment level.^[2]

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

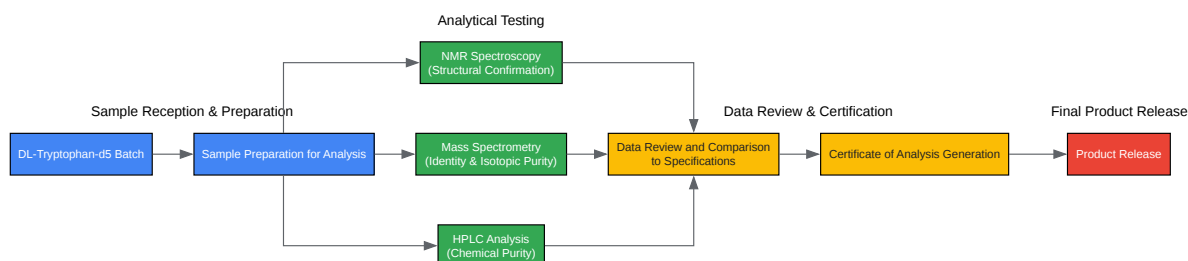
¹H (Proton) and ¹³C (Carbon) NMR spectroscopy are used to confirm the chemical structure of **DL-Tryptophan-d5** and the positions of the deuterium labels.

Experimental Protocol:

- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher).
- **Solvent:** Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent for tryptophan.
- **¹H NMR Analysis:** The ¹H NMR spectrum is used to identify the protons remaining on the molecule. For **DL-Tryptophan-d5** with deuterium on the indole ring, the signals corresponding to these aromatic protons will be significantly reduced or absent compared to the spectrum of unlabeled tryptophan. The presence of signals for the aliphatic protons of the alanine side chain confirms that part of the structure.
- **¹³C NMR Analysis:** The ¹³C NMR spectrum provides information about the carbon skeleton. The signals for the deuterated carbons on the indole ring will show characteristic splitting patterns (due to C-D coupling) and reduced intensity, confirming the positions of deuteration.

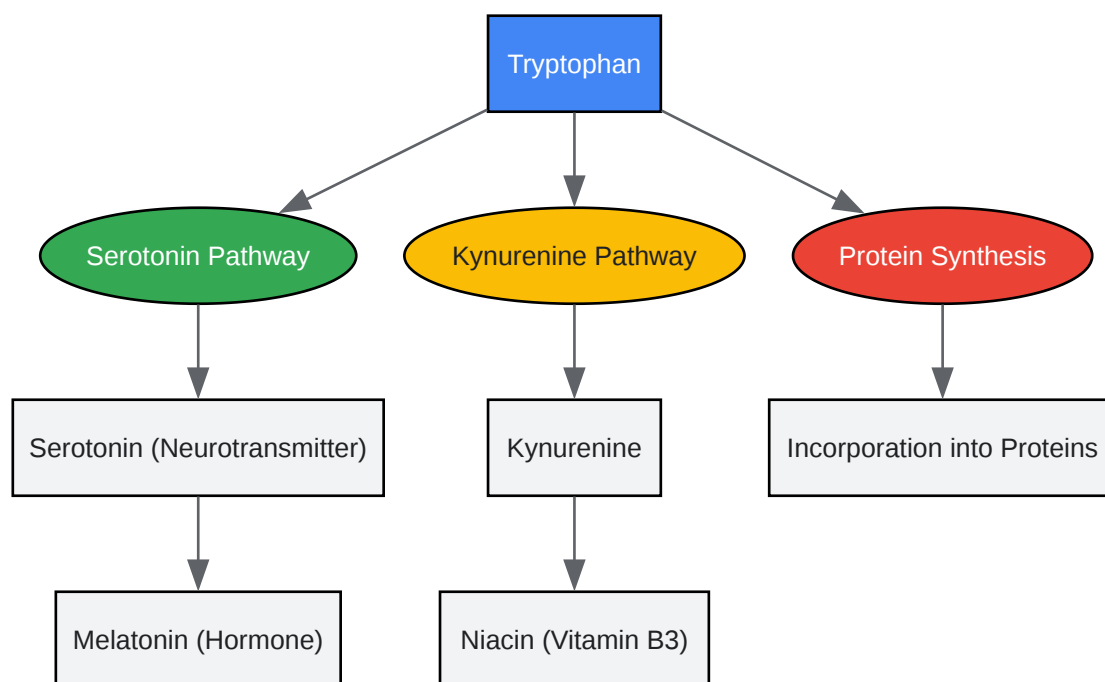
Visualized Workflows and Pathways

The following diagrams illustrate the quality control workflow and the metabolic significance of tryptophan.



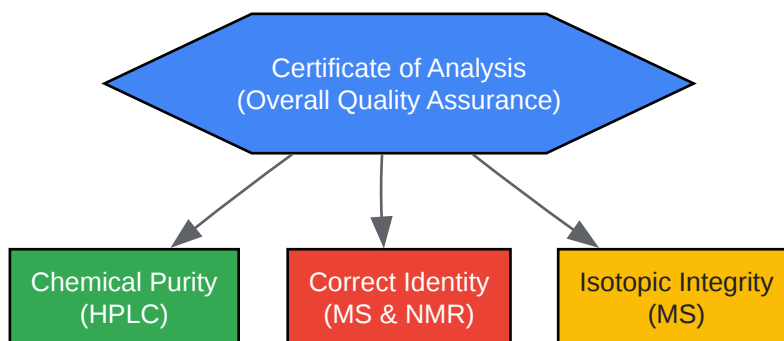
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*Quality Control Workflow for **DL-Tryptophan-d5**.*



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Major Metabolic Pathways of Tryptophan.



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Logical Relationship of Analytical Tests to Overall Quality.

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References

- 1. d-nb.info [d-nb.info]
- 2. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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